

Synthesis and Characterization of 2-(N-Boc-aminomethyl)-4-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(N-Boc-aminomethyl)-4-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **2-(N-Boc-aminomethyl)-4-methylpyridine**, a valuable building block in medicinal chemistry and drug discovery. The document outlines a reliable synthetic pathway and details the expected analytical data for the target compound, based on established chemical principles and data from closely related analogues.

Synthesis

The synthesis of **2-(N-Boc-aminomethyl)-4-methylpyridine** is a two-step process commencing with the synthesis of the precursor amine, 2-(aminomethyl)-4-methylpyridine, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.

Synthesis of 2-(aminomethyl)-4-methylpyridine

The precursor, 2-(aminomethyl)-4-methylpyridine, can be synthesized via the reduction of 2-cyano-4-methylpyridine.

Experimental Protocol:

- Step 1: Hydrogenation of 2-cyano-4-methylpyridine. To a solution of 2-cyano-4-methylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon). The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) and stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-(aminomethyl)-4-methylpyridine, which can be used in the next step without further purification.

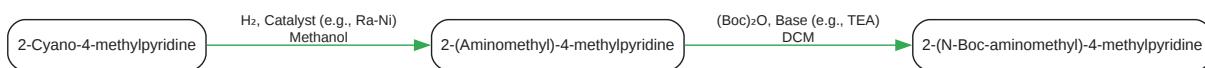
Synthesis of 2-(N-Boc-aminomethyl)-4-methylpyridine

The final product is obtained by the protection of the primary amine of 2-(aminomethyl)-4-methylpyridine with di-tert-butyl dicarbonate (Boc_2O).

Experimental Protocol:

- Step 2: N-Boc Protection. Dissolve 2-(aminomethyl)-4-methylpyridine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of dioxane and water. Add di-tert-butyl dicarbonate (Boc_2O , 1.1-1.2 eq) and a base such as triethylamine (TEA, 1.2 eq) or sodium bicarbonate (if using an aqueous system). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure **2-(N-Boc-aminomethyl)-4-methylpyridine**.

Synthetic Pathway Diagram:



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A two-step synthesis of **2-(N-Boc-aminomethyl)-4-methylpyridine**.

Characterization

The structural confirmation of the synthesized **2-(N-Boc-aminomethyl)-4-methylpyridine** is achieved through various spectroscopic techniques. The following tables summarize the expected and reported data for the target compound and its close analog, tert-butyl (pyridin-2-ylmethyl)carbamate.

Physical Properties

Property	Expected Value for 2-(N-Boc-aminomethyl)-4-methylpyridine
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₂
Molecular Weight	222.28 g/mol
Appearance	Colorless oil or white solid

Spectroscopic Data

The following tables provide the expected ¹H and ¹³C NMR chemical shifts for **2-(N-Boc-aminomethyl)-4-methylpyridine**. These estimations are based on the reported data for the structurally similar compound, tert-butyl (pyridin-2-ylmethyl)carbamate[1], with adjustments for the presence of the 4-methyl group.

Table 1: Predicted ¹H NMR Data for **2-(N-Boc-aminomethyl)-4-methylpyridine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.4	d	1H	Pyridine H-6
~7.1	s	1H	Pyridine H-3
~7.0	d	1H	Pyridine H-5
~5.5	br s	1H	NH
~4.4	d	2H	-CH ₂ -NH
~2.3	s	3H	Pyridine -CH ₃
1.46	s	9H	-C(CH ₃) ₃

Table 2: Predicted ¹³C NMR Data for **2-(N-Boc-aminomethyl)-4-methylpyridine**

Chemical Shift (δ , ppm)	Assignment
~156.0	C=O (carbamate)
~157.0	Pyridine C-2
~148.0	Pyridine C-6
~147.0	Pyridine C-4
~122.0	Pyridine C-5
~121.0	Pyridine C-3
~79.5	-C(CH ₃) ₃
~45.0	-CH ₂ -NH
28.3	-C(CH ₃) ₃
~21.0	Pyridine -CH ₃

Table 3: Reported ¹H and ¹³C NMR Data for tert-butyl (pyridin-2-ylmethyl)carbamate[1]

Spectrum	Chemical Shifts (δ , ppm)
^1H NMR	8.52 (d, J = 4.0 Hz, 1H), 7.66 (td, J = 7.7, 1.8 Hz, 1H), 7.27 (d, J = 7.8 Hz, 1H), 7.19 (dd, J = 7.5, 4.9 Hz, 1H), 5.60 (br s, 1H), 4.45 (d, J = 5.9 Hz, 2H), 1.46 (s, 9H).
^{13}C NMR	157.8, 156.0, 149.0, 136.7, 122.1, 121.6, 79.3, 45.7, 28.4.

Mass Spectrometry

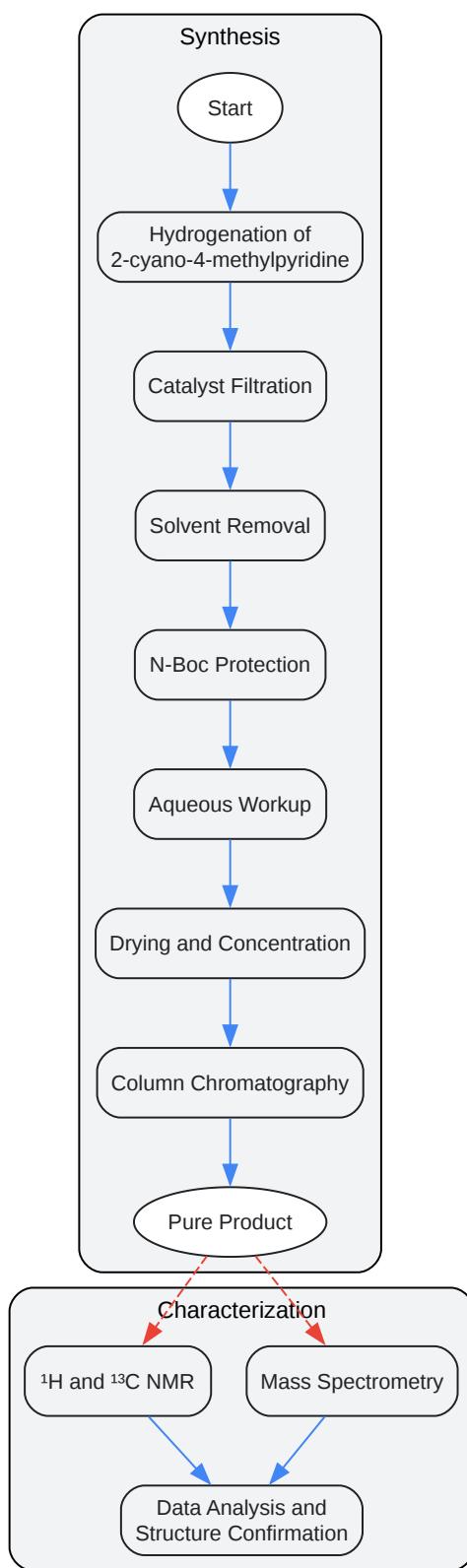
The mass spectrum of **2-(N-Boc-aminomethyl)-4-methylpyridine** is expected to show a molecular ion peak ($[\text{M}]^+$) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Data

Ion	Expected m/z
$[\text{M}]^+$	222.14
$[\text{M}+\text{H}]^+$	223.14
$[\text{M}+\text{Na}]^+$	245.12
$[\text{M}-\text{Boc}+\text{H}]^+$	123.09
$[\text{M}-\text{tBu}+\text{H}]^+$	167.08

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of **2-(N-Boc-aminomethyl)-4-methylpyridine** is depicted below.

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Workflow for the synthesis and characterization of the target compound.

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References

- 1. rsc.org [rsc.org]
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